molecular formula C14H18Cl2N2 B1440020 n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride CAS No. 1269198-98-2

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride

Cat. No.: B1440020
CAS No.: 1269198-98-2
M. Wt: 285.2 g/mol
InChI Key: MMKMGKCAWFYQTC-UHFFFAOYSA-N
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Description

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways. Additionally, it can inhibit or activate certain enzymes, thereby affecting metabolic processes within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting brain function and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-1-(2-pyridinyl)methanamine dihydrochloride
  • n-Benzyl-1-(4-methyl-2-pyridinyl)methanamine dihydrochloride
  • n-Benzyl-1-(3-chloro-2-pyridinyl)methanamine dihydrochloride

Uniqueness

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is unique due to the presence of the 3-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKMGKCAWFYQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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